molecular formula C19H17FN6O B2668182 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide CAS No. 1396760-81-8

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide

Cat. No.: B2668182
CAS No.: 1396760-81-8
M. Wt: 364.384
InChI Key: ZWHYHDYHZUJDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antiviral Drug Discovery

The compound's structural analogs have been explored for their potential in antiviral drug discovery, particularly focusing on compounds with pyrazine moieties. For instance, pyrazinamide, a structural relative, is noted for its significance in antiviral therapy, including treatment strategies for viral infections like HIV and applications in veterinary medicine. These insights suggest that N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide could potentially be explored for antiviral properties or as a structural framework for developing new antiviral agents (De Clercq, 2009).

Anti-Tubercular Agents

Compounds with pyrazine-2-carboxamide moieties have been investigated for their efficacy against tuberculosis. A study on substituted-N-(6-(4-(pyrazine-2-carboxyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives revealed significant activity against Mycobacterium tuberculosis, highlighting the potential of pyrazine derivatives in developing anti-tubercular agents. This suggests a research avenue for this compound in the treatment of tuberculosis (Srinivasarao et al., 2020).

Antimicrobial and Antiproliferative Activities

Research on novel heterocycles, including pyrazine derivatives, has demonstrated their potential in exhibiting antimicrobial and anticancer activities. These compounds have been subjected to molecular docking and computational studies to explore their interactions with biological targets, suggesting that this compound might also hold promise in these areas (Fahim et al., 2021).

Fluorescence and Photophysical Properties

Derivatives of benzamides, including those with pyrazine structures, have been studied for their luminescence properties, suggesting applications in biological imaging and organic material development. This indicates a potential research direction for this compound in developing materials with novel optical properties (Yamaji et al., 2017).

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O/c20-15-4-2-1-3-14(15)16-5-6-18(25-24-16)26-10-7-13(12-26)23-19(27)17-11-21-8-9-22-17/h1-6,8-9,11,13H,7,10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYHDYHZUJDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC=CN=C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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